molecular formula C8H5Br2N B1339099 4-Bromo-3-(bromomethyl)benzonitrile CAS No. 190197-86-5

4-Bromo-3-(bromomethyl)benzonitrile

Cat. No. B1339099
M. Wt: 274.94 g/mol
InChI Key: AEXYSQSKOJJWLK-UHFFFAOYSA-N
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Description

4-Bromo-3-(bromomethyl)benzonitrile is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. While the provided data does not directly discuss this exact compound, it includes information on closely related compounds that can offer insights into its characteristics and behavior.

Synthesis Analysis

The synthesis of related brominated benzonitrile compounds has been explored in several studies. For instance, the total synthesis of a complex natural product starting from a brominated precursor was achieved in five steps with an overall yield of 34% . Another study reported the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, suggesting the versatility of brominated intermediates in organic synthesis . Additionally, technical research on the synthesis and refinement of 4-bromomethyl-benzonitrile was conducted, indicating that photochemical bromination can be an effective method for preparing such compounds .

Molecular Structure Analysis

The crystal structure of o-(bromomethyl)benzonitrile has been determined, revealing a monoclinic space group and specific bond lengths and angles within the benzyl ring . This information can be extrapolated to understand the structural aspects of 4-Bromo-3-(bromomethyl)benzonitrile, as the presence of bromine atoms can significantly influence the molecular conformation and crystal packing.

Chemical Reactions Analysis

Brominated benzonitriles can undergo various chemical reactions, including nucleophilic substitution, which was demonstrated in the synthesis of substituted phthalonitriles and phthalocyanines . The reactivity of bromomethyl groups in such compounds is a key factor in their chemical transformations, as seen in the reaction with 2H-tetrazole to form a new compound .

Physical and Chemical Properties Analysis

The vibrational spectra of 4-bromo benzonitrile were studied using density functional theory (DFT), which provided insights into the vibrational frequencies and intensities of the compound . Such theoretical studies are crucial for understanding the physical properties of brominated benzonitriles. The crystal structures of various bromo- and bromomethyl-substituted benzenes were also analyzed, highlighting the importance of Br···Br, C–H···Br, and C–Br···π interactions in determining the physical properties of these compounds .

Scientific Research Applications

Application 1: Synthesis of Ligands

  • Summary of the Application : “4-Bromo-3-(bromomethyl)benzonitrile” is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .
  • Results or Outcomes : The outcome of this application is the successful synthesis of the desired ligand. The exact results, including any quantitative data or statistical analyses, would depend on the specific experiment .

Application 2: Preparation of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile

  • Summary of the Application : “4-Bromo-3-(bromomethyl)benzonitrile” is also useful in the preparation of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile .
  • Methods of Application : This involves a reaction with 2H-tetrazole in the presence of potassium hydroxide .
  • Results or Outcomes : The outcome of this application is the successful synthesis of 4-[(2H-tetrazol-2-yl)methyl]benzonitrile. The exact results, including any quantitative data or statistical analyses, would depend on the specific experiment .

Application 3: Photo-induced Aromatic Finkelstein Iodination Reaction

  • Summary of the Application : “4-Bromo-3-(bromomethyl)benzonitrile” can be used in the synthesis of 4-iodobenzonitrile via a photo-induced aromatic Finkelstein iodination reaction .
  • Methods of Application : This involves a reaction with iodine under photo-irradiation conditions .
  • Results or Outcomes : The outcome of this application is the successful synthesis of 4-iodobenzonitrile. The exact results, including any quantitative data or statistical analyses, would depend on the specific experiment .

Application 4: Suzuki Cross-Coupling Reaction

  • Summary of the Application : “4-Bromo-3-(bromomethyl)benzonitrile” can be used as an aryl halide test compound in developing greener reaction conditions for Suzuki cross-coupling between aryl halides and phenyl boronic acid .
  • Methods of Application : This involves a reaction with phenyl boronic acid in the presence of a palladium catalyst .
  • Results or Outcomes : The outcome of this application is the successful development of greener reaction conditions for the Suzuki cross-coupling reaction. The exact results, including any quantitative data or statistical analyses, would depend on the specific experiment .

Application 5: Synthesis of 4-(Bromomethyl)benzoic Acid

  • Summary of the Application : “4-Bromo-3-(bromomethyl)benzonitrile” can be used in the synthesis of 4-(bromomethyl)benzoic acid .
  • Methods of Application : This involves a reaction with a suitable carboxylic acid in the presence of a catalyst .
  • Results or Outcomes : The outcome of this application is the successful synthesis of 4-(bromomethyl)benzoic acid. The exact results, including any quantitative data or statistical analyses, would depend on the specific experiment .

Application 6: Preparation of 2-(Bromomethyl)tetrahydro-2H-pyran

  • Summary of the Application : “4-Bromo-3-(bromomethyl)benzonitrile” can be used in the preparation of 2-(bromomethyl)tetrahydro-2H-pyran .
  • Methods of Application : This involves a reaction with tetrahydro-2H-pyran in the presence of a suitable catalyst .
  • Results or Outcomes : The outcome of this application is the successful synthesis of 2-(bromomethyl)tetrahydro-2H-pyran. The exact results, including any quantitative data or statistical analyses, would depend on the specific experiment .

Safety And Hazards

4-Bromo-3-(bromomethyl)benzonitrile is considered hazardous. It causes severe skin burns and eye damage. It may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

4-bromo-3-(bromomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXYSQSKOJJWLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466996
Record name 4-bromo-3-(bromomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-(bromomethyl)benzonitrile

CAS RN

190197-86-5
Record name 4-bromo-3-(bromomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of of 4-bromo-3-methylbenzonitrile (1.0 g, 5.0 mmol) in carbon tetrachloride (7.5 mL) was added N-bromosuccinimide (1.0 g, 5.6 mmol) followed by of benzoylperoxide (50 mg 0.2 mmol) and the mixture was refluxed. After 10 hours, the reaction was cooled to rt, filtered, and the filtrate was washed with 10% NaHSO3 (5 mL) followed by water (5 mL). The organic layer was dried (Na2SO4), filtered, volatiles removed, and the residue was purified by flash chromatography on silica gel. Elution with 10% Ethyl acetate in hexanes gave the title compound (0.5 g, 36%) as a white solid. 1H NMR (270 MHz, CDCl3) δ4.55 (s, 2 H), 7.38-7.42 (m, 1 H), 7.65-7.77 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Yield
36%

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-bromo-3-methyl benzonitrile (5 g, 25.5 mmol) in CCl4 (200 mL), was added N-bromosuccinimide (4.99 g, 28.05 mmol) and 2,2-Azobisisobutyronitrile (335 mg, 2.04 mmol). The mixture was heated to reflux overnight then cooled, diluted with CH2Cl2 and quenched with 10% NaHSO3. The layers were separated and the CH2Cl2 layer was washed with saturated NaHCO3 and brine, dried over MgSO4, filtered and concentrated under vacuum. Column chromatography on silica gel (5-10% ethyl acetate/hexanes) afforded 4.31 g (3.65 mmol, 61%) of a mixture of mono- and di-bromo intermediates. 1H NMR (400 MHz, CHLOROFORM-D) δ ppm 4.55 (s, 2H) 7.42 (dd, J=8.31, 2.01 Hz, 1H) 7.67-7.78 (m, 2H). Mass spec.: 275.94 (MH)+.
[Compound]
Name
mono- and di-bromo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
4.99 g
Type
reactant
Reaction Step Two
[Compound]
Name
2,2-Azobisisobutyronitrile
Quantity
335 mg
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BM Hackman - 2006 - search.proquest.com
This account details the discovery and development of strained silacyclic reagents for the allylation and crotylation of ketones and aldehydes within the group of Professor James L. …
Number of citations: 2 search.proquest.com
J Merino - 2021 - search.proquest.com
The selection and optimization of drug leads relies heavily on thermodynamic parameters of drug-target binding such as the equilibrium dissociation constant (KD) or the half-maximal …
Number of citations: 0 search.proquest.com

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